4-chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide
Description
4-Chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 4-chloro-substituted aromatic ring, an N-linked 3-chlorophenyl group, and a 1H-tetrazole moiety at the 2-position. The dual chloro substituents likely influence lipophilicity and electronic properties, affecting receptor binding and bioavailability.
Properties
Molecular Formula |
C14H9Cl2N5O |
|---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
4-chloro-N-(3-chlorophenyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H9Cl2N5O/c15-9-2-1-3-11(6-9)18-14(22)12-5-4-10(16)7-13(12)21-8-17-19-20-21/h1-8H,(H,18,22) |
InChI Key |
FMYACCSCTSHIIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reaction: The tetrazole derivative is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and the benzamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Antimicrobial and Antifungal Activity
- Compound 8c: [(3-Chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-hydroxybenzamide (MIC = 0.49 μM against Trichophyton mentagrophytes) demonstrates superior antifungal activity compared to fluconazole. The 3-chlorophenyl group and hydroxybenzamide core are critical for activity, but the absence of a tetrazole may limit its receptor interaction breadth .
- Compound 9b: 4-Chloro-N-{(1R)-2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-hydroxybenzamide (MIC = 7.81 μM against methicillin-resistant Staphylococcus aureus) highlights the importance of stereochemistry; (R)-enantiomers exhibit stronger antimicrobial effects than (S)-enantiomers .
Receptor Binding and Selectivity
- DS2 : 4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide activates δ-subunit-containing GABA receptors (EC₅₀ ≈ 0.3 μM). The imidazopyridine moiety confers selectivity, whereas the tetrazole in the target compound might modulate alternative receptor interactions .
Structural and Crystallographic Comparisons
Hydrogen-Bonding Networks
- 4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate: Crystal packing reveals O–H⋯N and C–H⋯O bonds involving water molecules, stabilizing a double-stranded chain structure. The absence of a tetrazole reduces hydrogen-bond donors compared to the target compound .
Electronic and Computational Insights
- Electrostatic Potential Analysis: Tetrazole rings exhibit high electron density at nitrogen sites, facilitating interactions with positively charged residues in target proteins. Density functional theory (DFT) studies on similar compounds (e.g., Colle-Salvetti correlation-energy models) suggest that chloro substituents increase local polarization, enhancing binding affinity .
- Noncovalent Interactions: The tetrazole’s ability to form multiple van der Waals and hydrogen bonds distinguishes it from simpler amides or thioureas (e.g., bis(thiourea) compounds in ), which rely on weaker dispersion forces .
Data Tables
Table 1: Key Properties of Compared Compounds
Table 2: Crystallographic Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
